Platelet-derived growth factor-BB (PDGF-BB) is a naturally occurring growth factor classified as a polypeptide growth factor. [, , , , , , , , , ] It plays a crucial role in various cellular processes, including cell proliferation, migration, and differentiation. [, , , , , , , , , ] In the context of the provided abstracts, PDGF-BB is primarily investigated for its role in wound healing, angiogenesis, bone regeneration, and osteoarthritis development. [, , , , , , , , , ]
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily utilized in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. With a molecular formula of and a molecular weight of 585.6 g/mol, BB-K31 has gained significance in both clinical and research settings due to its effectiveness against multi-drug resistant bacterial strains.
BB-K31 is classified as an aminoglycoside antibiotic. It is synthesized from kanamycin A, which is produced through the fermentation of the bacterium Streptomyces kanamyceticus. This compound is categorized under antibiotics that inhibit bacterial protein synthesis, making it a crucial agent in combating infections that are resistant to other antibiotics.
In industrial settings, large-scale production involves fermentation followed by chemical modification, optimized for high yield and purity with stringent quality control measures.
The molecular structure of BB-K31 consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula can be represented as follows:
This structure features multiple functional groups characteristic of aminoglycosides, including amino groups and hydroxyl groups that contribute to its biological activity.
BB-K31 participates in various chemical reactions typical for aminoglycosides. These include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop new therapeutic agents.
The mechanism of action for BB-K31 primarily involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding inhibits protein synthesis by causing misreading of mRNA, which leads to the production of nonfunctional or toxic proteins. Consequently, this results in bacterial cell death. The effectiveness against multi-drug resistant strains is attributed to its ability to circumvent some resistance mechanisms that affect other aminoglycosides .
BB-K31 exhibits several notable physical and chemical properties:
The compound's antibacterial activity is quantitatively assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains, demonstrating its potency against resistant organisms.
BB-K31 has a wide range of applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4